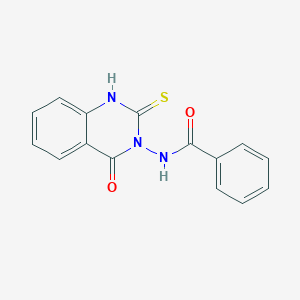
1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound also contains an azetidine ring, which is a four-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The azetidin-2-one ring, which is part of the compound, has been used in the synthesis of life-saving antibiotics like penicillin and cephalosporin .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring and an azetidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The azetidine ring, on the other hand, is less strained than the three-membered aziridine system .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by various factors. For instance, the inherent rigidity of spirocyclic compounds, which this compound is a part of, can decrease the conformational entropy penalty during an interaction between a potential bioactive spiro compound and its putative molecular target .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound could be influenced by its molecular structure. For instance, the non-planarity of the pyrrolidine ring can increase the three-dimensional (3D) coverage of the molecule .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Drug Design and Discovery
The pyrrolidine ring, a core component of this compound, is a common feature in many pharmacologically active molecules. Its saturated nature and the presence of nitrogen allow for a high degree of stereochemical complexity and three-dimensional structure, which is crucial in drug design . The compound’s unique structure could be utilized to create novel drugs with specific target selectivity, potentially leading to treatments for diseases that currently lack effective medication.
Biochemistry: Enzyme Inhibition
In biochemistry, the pyrrolidine-2,5-dione scaffold has been shown to inhibit carbonic anhydrase isoenzymes, which are involved in various physiological processes and diseases . This compound could be used to study enzyme inhibition mechanisms or developed into a therapeutic agent for conditions such as glaucoma or edema where carbonic anhydrase activity plays a role.
Pharmacology: Therapeutic Agent Development
The structural features of this compound, particularly the cyclohexylsulfonyl group, may interact with biological targets in a unique way, leading to potential applications in the development of new therapeutic agents . Its ability to bind with enantioselective proteins could be explored to create drugs with fewer side effects and improved efficacy.
Organic Synthesis: Building Blocks
This compound could serve as a versatile building block in organic synthesis. Its reactive sites, such as the azetidine and pyrrolidine rings, offer multiple points for further functionalization, making it a valuable starting material for synthesizing a wide range of complex organic molecules .
Chemical Engineering: Process Optimization
In chemical engineering, this compound’s stability and reactivity profile could be studied to optimize chemical processes. Understanding its behavior under different conditions can lead to more efficient production methods for pharmaceuticals or other chemicals that feature similar structural motifs .
Materials Science: Functional Materials Development
The compound’s robust structure could be incorporated into the development of new materials, particularly in the field of functional polymers or coatings. Its potential for forming stable bonds and its resistance to degradation might be advantageous in creating materials with specific desired properties .
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .
Biochemical Pathways
Again, without specific research, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can be involved in a wide range of biochemical processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system it interacts with. Pyrrolidine derivatives are generally well absorbed and distributed due to their lipophilic nature .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some pyrrolidine derivatives have been found to have anticonvulsant activity .
Zukünftige Richtungen
The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles. This could be achieved by exploring the pharmacophore space due to sp3-hybridization and by considering the contribution of the pyrrolidine ring to the stereochemistry of the molecule .
Eigenschaften
IUPAC Name |
1-(1-cyclohexylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c16-12-6-7-13(17)15(12)10-8-14(9-10)20(18,19)11-4-2-1-3-5-11/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEOZNUVZIDJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B2979779.png)
![9-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2979780.png)
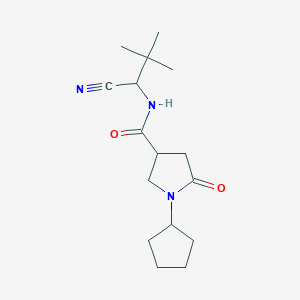
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2979782.png)
![N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2979784.png)
![3-[(3-Fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B2979786.png)
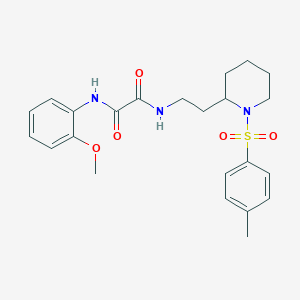
![N-(1-cyanocyclohexyl)-2-[(3-cyanophenyl)(methyl)amino]acetamide](/img/structure/B2979788.png)
![3-[1-(2-Chloro-6-fluorophenyl)-2-nitroethyl]-2-phenylindolizine](/img/structure/B2979791.png)
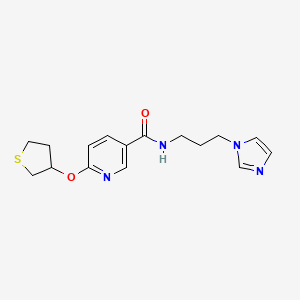
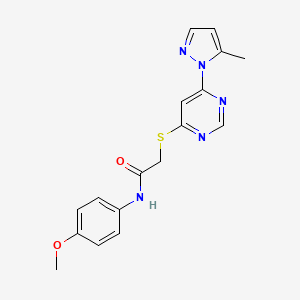

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-naphthamide](/img/structure/B2979797.png)
